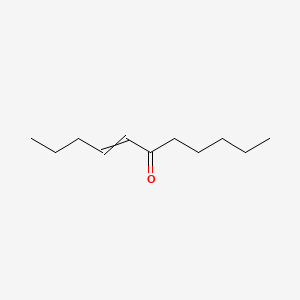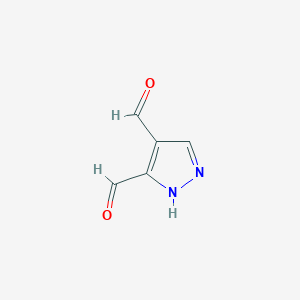
1H-Pyrazole-3,4-dicarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazole-3,4-dicarbaldehyde is a heterocyclic organic compound with the molecular formula C5H4N2O2 It features a pyrazole ring substituted with two aldehyde groups at the 3 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-Pyrazole-3,4-dicarbaldehyde can be synthesized through various methods. One common approach involves the Vilsmeier-Haack reaction, where a hydrazone precursor undergoes cyclization and formylation. This method typically uses reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) under controlled conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Pyrazole-3,4-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in anhydrous ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: 1H-Pyrazole-3,4-dicarboxylic acid.
Reduction: 1H-Pyrazole-3,4-dimethanol.
Substitution: Depending on the nucleophile, various substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
1H-Pyrazole-3,4-dicarbaldehyde has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds and as an intermediate in organic synthesis.
Biology: The compound is used in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: Research explores its potential as a precursor for drugs targeting various diseases, including cancer and inflammatory conditions.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and dyes
Wirkmechanismus
The mechanism of action of 1H-Pyrazole-3,4-dicarbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aldehyde groups can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrazole-4-carbaldehyde: Similar structure but with only one aldehyde group.
3,5-Dimethyl-1H-pyrazole-4-carbaldehyde: Features methyl groups at positions 3 and 5, altering its reactivity and properties.
1H-Pyrazolo[3,4-b]pyridine: A fused heterocyclic compound with different biological activities and applications.
Uniqueness: 1H-Pyrazole-3,4-dicarbaldehyde is unique due to the presence of two reactive aldehyde groups, which provide multiple sites for chemical modification. This dual functionality enhances its versatility in synthetic applications and allows for the creation of diverse derivatives with tailored properties.
Conclusion
This compound is a valuable compound in organic chemistry, offering a range of synthetic possibilities and applications in various scientific fields Its unique structure and reactivity make it a key intermediate for developing new materials and bioactive molecules
Eigenschaften
CAS-Nummer |
33090-48-1 |
|---|---|
Molekularformel |
C5H4N2O2 |
Molekulargewicht |
124.10 g/mol |
IUPAC-Name |
1H-pyrazole-4,5-dicarbaldehyde |
InChI |
InChI=1S/C5H4N2O2/c8-2-4-1-6-7-5(4)3-9/h1-3H,(H,6,7) |
InChI-Schlüssel |
TXXFIWSYDDTMBU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NNC(=C1C=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


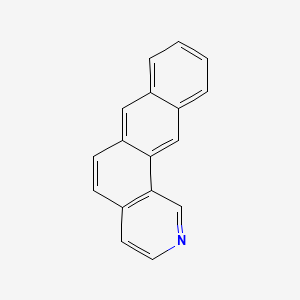
![4-[[1,1'-Bi(cyclobutane)]-1-yl]butanoic acid](/img/structure/B14694226.png)
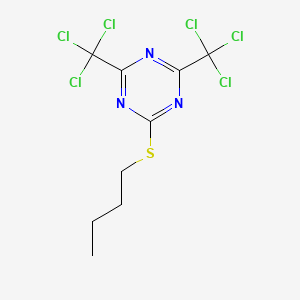
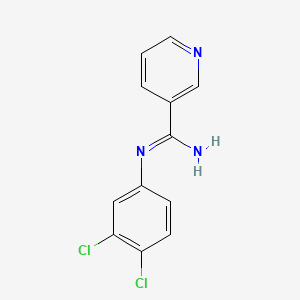
![N-[(4-methylphenyl)sulfanylmethyl]-1-phenylmethanamine;hydrochloride](/img/structure/B14694255.png)
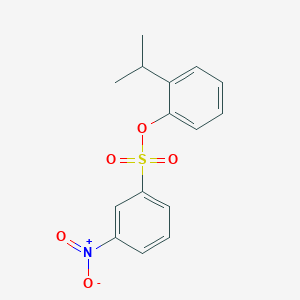
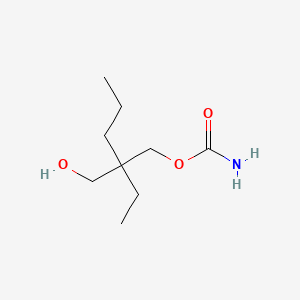
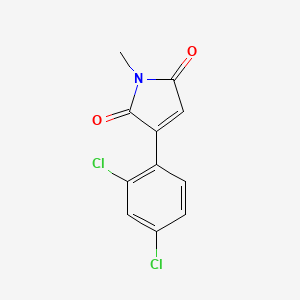

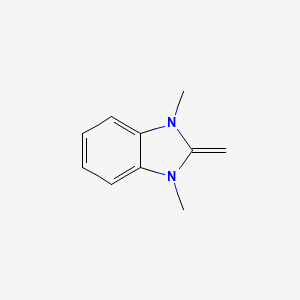
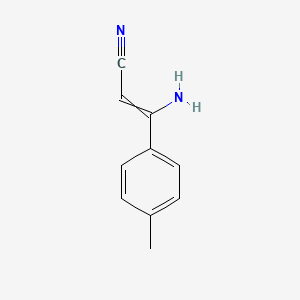
![N-(2-{[(3-Bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)-4-methylbenzene-1-sulfonamide](/img/structure/B14694279.png)
![Spiro[benzimidazole-2,1'-cyclohexane]](/img/structure/B14694280.png)
